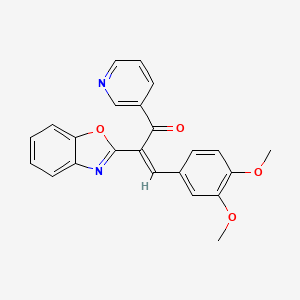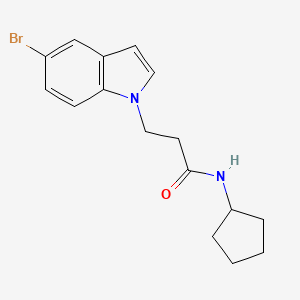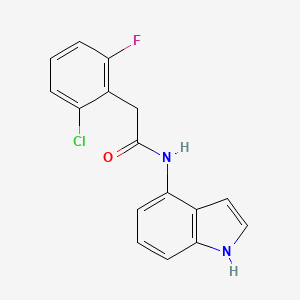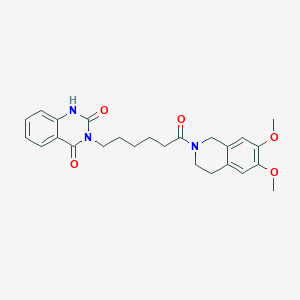
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds and other bioactive molecules.
Biology
In biological research, the compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. It is used in assays to evaluate its effects on various biological targets.
Medicine
The compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit enzymes, modulate receptors, and interact with cellular pathways involved in disease processes.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as optical and electronic materials. It is also used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- (2E)-1-(2-benzoxazolyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- (2E)-1-(2-pyridyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. The presence of the benzoxazole, dimethoxyphenyl, and pyridinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H18N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H18N2O4/c1-27-20-10-9-15(13-21(20)28-2)12-17(22(26)16-6-5-11-24-14-16)23-25-18-7-3-4-8-19(18)29-23/h3-14H,1-2H3/b17-12+ |
InChI Key |
MGKPFYNUZCNQPT-SFQUDFHCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CN=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11147598.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide](/img/structure/B11147600.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11147608.png)
![N~1~-(3,4-dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11147611.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11147616.png)
methanone](/img/structure/B11147619.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone](/img/structure/B11147625.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B11147641.png)



![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147674.png)
![5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one](/img/structure/B11147687.png)
